molecular formula C31H28N2O2S B4374834 6-[4-(TERT-BUTYL)PHENYL]-2-{[2-(4-METHOXYPHENYL)-2-OXOETHYL]SULFANYL}-4-PHENYL-3-PYRIDYL CYANIDE

6-[4-(TERT-BUTYL)PHENYL]-2-{[2-(4-METHOXYPHENYL)-2-OXOETHYL]SULFANYL}-4-PHENYL-3-PYRIDYL CYANIDE

Cat. No.: B4374834
M. Wt: 492.6 g/mol
InChI Key: IKKNTQCMSBBUJG-UHFFFAOYSA-N
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Description

6-[4-(TERT-BUTYL)PHENYL]-2-{[2-(4-METHOXYPHENYL)-2-OXOETHYL]SULFANYL}-4-PHENYL-3-PYRIDYL CYANIDE is an organic compound that belongs to the class of nicotinonitriles. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The unique structure of this compound, featuring multiple aromatic rings and functional groups, makes it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(TERT-BUTYL)PHENYL]-2-{[2-(4-METHOXYPHENYL)-2-OXOETHYL]SULFANYL}-4-PHENYL-3-PYRIDYL CYANIDE typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Nicotinonitrile Core: This step involves the construction of the nicotinonitrile core through a condensation reaction between a suitable aldehyde and a nitrile compound.

    Introduction of Substituents: The tert-butylphenyl, methoxyphenyl, and phenyl groups are introduced through various substitution reactions, often involving Grignard reagents or organolithium compounds.

    Thioether Formation: The thioether linkage is formed by reacting a thiol with an appropriate electrophile under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl and thioether moieties, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine or an aldehyde.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogens, organometallic reagents.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines, aldehydes.

    Substitution Products: Halogenated derivatives, organometallic adducts.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis, facilitating various organic transformations.

    Materials Science: Its unique structure makes it a candidate for the development of organic semiconductors and light-emitting diodes (LEDs).

Biology

    Drug Development: The compound’s structural features make it a potential lead compound for the development of pharmaceuticals targeting specific enzymes or receptors.

    Biological Probes: It can be used as a probe to study biological pathways and interactions.

Medicine

    Diagnostics: Use in imaging and diagnostic assays.

Industry

    Polymer Additives: The compound can be used as an additive in polymers to enhance their properties.

    Coatings: Its chemical stability makes it suitable for use in protective coatings.

Mechanism of Action

The mechanism of action of 6-[4-(TERT-BUTYL)PHENYL]-2-{[2-(4-METHOXYPHENYL)-2-OXOETHYL]SULFANYL}-4-PHENYL-3-PYRIDYL CYANIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple functional groups allow it to form various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-tert-butylphenyl)-2-{[2-(4-hydroxyphenyl)-2-oxoethyl]thio}-4-phenylnicotinonitrile
  • 6-(4-tert-butylphenyl)-2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-4-phenylnicotinonitrile
  • 6-(4-tert-butylphenyl)-2-{[2-(4-fluorophenyl)-2-oxoethyl]thio}-4-phenylnicotinonitrile

Uniqueness

The presence of the methoxy group in 6-[4-(TERT-BUTYL)PHENYL]-2-{[2-(4-METHOXYPHENYL)-2-OXOETHYL]SULFANYL}-4-PHENYL-3-PYRIDYL CYANIDE distinguishes it from its analogs. This methoxy group can influence the compound’s electronic properties, reactivity, and interactions with biological targets, making it unique in its class.

Properties

IUPAC Name

6-(4-tert-butylphenyl)-2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-4-phenylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H28N2O2S/c1-31(2,3)24-14-10-22(11-15-24)28-18-26(21-8-6-5-7-9-21)27(19-32)30(33-28)36-20-29(34)23-12-16-25(35-4)17-13-23/h5-18H,20H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKKNTQCMSBBUJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=CC=CC=C3)C#N)SCC(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H28N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-[4-(TERT-BUTYL)PHENYL]-2-{[2-(4-METHOXYPHENYL)-2-OXOETHYL]SULFANYL}-4-PHENYL-3-PYRIDYL CYANIDE
Reactant of Route 2
Reactant of Route 2
6-[4-(TERT-BUTYL)PHENYL]-2-{[2-(4-METHOXYPHENYL)-2-OXOETHYL]SULFANYL}-4-PHENYL-3-PYRIDYL CYANIDE
Reactant of Route 3
Reactant of Route 3
6-[4-(TERT-BUTYL)PHENYL]-2-{[2-(4-METHOXYPHENYL)-2-OXOETHYL]SULFANYL}-4-PHENYL-3-PYRIDYL CYANIDE
Reactant of Route 4
6-[4-(TERT-BUTYL)PHENYL]-2-{[2-(4-METHOXYPHENYL)-2-OXOETHYL]SULFANYL}-4-PHENYL-3-PYRIDYL CYANIDE
Reactant of Route 5
Reactant of Route 5
6-[4-(TERT-BUTYL)PHENYL]-2-{[2-(4-METHOXYPHENYL)-2-OXOETHYL]SULFANYL}-4-PHENYL-3-PYRIDYL CYANIDE
Reactant of Route 6
Reactant of Route 6
6-[4-(TERT-BUTYL)PHENYL]-2-{[2-(4-METHOXYPHENYL)-2-OXOETHYL]SULFANYL}-4-PHENYL-3-PYRIDYL CYANIDE

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